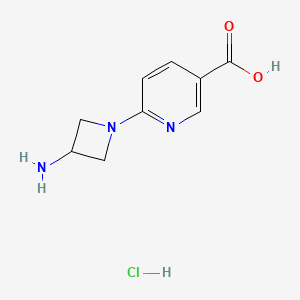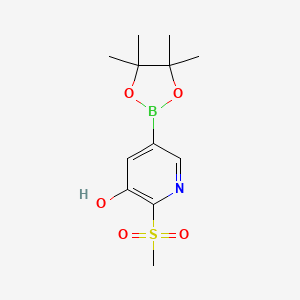
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, also known as MDPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDPPO is a pyridine derivative that contains a boronate ester group and a mesylate group, which makes it a unique and versatile compound.
Aplicaciones Científicas De Investigación
Synthesis and Green Metrics
The compound is involved in the synthesis of 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, significant for treating gastroesophageal reflux disease (GERD) and other acid-related conditions. A modified synthesis approach, described by (Rohidas Gilbile et al., 2017), offers advantages such as reduced waste generation, highlighted by a low E-factor value in one of the synthesis steps.
Dioxygen-Initiated Oxidation
The dioxygen-initiated oxidation of heteroatomic substrates incorporated into pyridine ligands of diiron(II) complexes explores the functional modeling of the diiron active site in soluble methane monooxygenase. This work by (E. Carson & S. Lippard, 2006) demonstrates the oxidation of sulfide and sulfoxide using this complex, providing insight into the reactivity of iron(II) complexes with dioxygen.
Methanesulfonyl Fluoride and Acetylcholinesterase
Methanesulfonyl fluoride is studied for its action as an oxydiaphoric inhibitor of acetylcholinesterase, with its reactivity influenced by substituted ammonium ions. This research, detailed by (R. Kitz & I. B. Wilson, 1963), shows the enzyme's sulfonylation and its relevance in understanding enzyme inhibition mechanisms.
Synthesis of 3-(Phenylsulfonyl)pyrrolidines
The creation of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions highlights the versatility of (phenylsulfonyl)methane in synthesizing complex structures. This synthesis process, as described by (D. Craig, P. Jones, & G. Rowlands, 2000), showcases efficient routes to pyrrolidine derivatives with high yields and stereoselectivities.
Methanesulfonic Acid as an Oxidizing Agent
The use of methanesulfonic acid in combination with sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives illustrates its role as an effective oxidizing agent. This approach, explored by (K. Niknam et al., 2006), showcases methanesulfonic acid's potential in facilitating mild and efficient oxidation processes.
Propiedades
IUPAC Name |
2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBCXWYEYHYNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
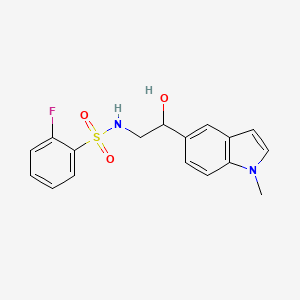

![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
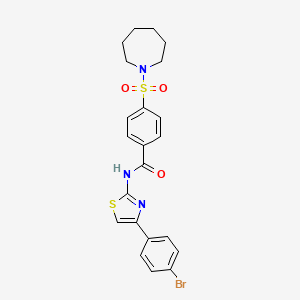
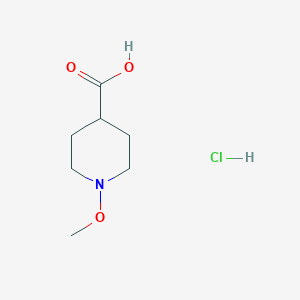
![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B2740076.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)
![Methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B2740081.png)
![ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2740083.png)

